2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidine-4-carbonitrile
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Overview
Description
2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidine-4-carbonitrile is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a tetrahydroisoquinoline moiety substituted with dimethoxy groups at positions 6 and 7, and a pyrimidine ring with a carbonitrile group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidine-4-carbonitrile typically involves multiple steps:
Formation of the Tetrahydroisoquinoline Core: The tetrahydroisoquinoline core can be synthesized via the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline structure.
Pyrimidine Ring Formation: The pyrimidine ring can be constructed by reacting appropriate precursors such as amidines with nitriles under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrimidine ring, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted isoquinoline and pyrimidine derivatives.
Scientific Research Applications
2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of drugs targeting neurological disorders and cancer.
Biological Research: The compound is used in studies investigating the role of isoquinoline derivatives in biological systems, including their interaction with enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in various industries.
Mechanism of Action
The mechanism of action of 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A precursor in the synthesis of the target compound.
Pyrimidine-4-carbonitrile: Another precursor used in the final coupling step.
1,2,3,4-Tetrahydroisoquinoline: A simpler analog without the dimethoxy and pyrimidine substitutions.
Uniqueness
2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidine-4-carbonitrile is unique due to its combined structural features of both isoquinoline and pyrimidine rings, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C16H16N4O2 |
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Molecular Weight |
296.32 g/mol |
IUPAC Name |
2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C16H16N4O2/c1-21-14-7-11-4-6-20(10-12(11)8-15(14)22-2)16-18-5-3-13(9-17)19-16/h3,5,7-8H,4,6,10H2,1-2H3 |
InChI Key |
IXJJOFKMRWXFAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C3=NC=CC(=N3)C#N)OC |
Origin of Product |
United States |
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